4-Borono-DL-phenylalanine
Overview
Description
Mechanism of Action
Target of Action
4-Borono-DL-phenylalanine (BPA) is a boron compound that is widely used in boron neutron capture therapy (BNCT) for the treatment of various cancers, including malignant melanoma, malignant brain tumors, and recurrent head and neck cancer . The primary target of BPA is the tumor tissue, where it is selectively delivered .
Mode of Action
BPA interacts with its targets (tumor cells) by being selectively taken up by them. Once inside the tumor cells, BPA undergoes a reaction when exposed to a beam of low-energy thermal neutrons, releasing high-energy alpha particles and lithium nuclei. These particles cause significant damage to the tumor cells at a cellular level .
Biochemical Pathways
This reaction results in the production of high-energy alpha particles and lithium nuclei, which cause significant damage to the tumor cells .
Pharmacokinetics
The pharmacokinetics of BPA have been studied in animal models. After intravenous injection, the boron concentration in the blood decreases rapidly in the first 30 minutes, followed by a steady decrease over time. The half-life of BPA in the blood is approximately 44.11 ± 8.90 minutes . The distribution of boron in different tissues reveals a similar pattern to that in the blood, except for the brain, kidney, and bladder .
Result of Action
The primary result of BPA’s action is the destruction of tumor cells. The high-energy particles released during the neutron capture reaction cause significant damage to the DNA of the tumor cells, leading to cell death . This selective destruction of tumor cells while sparing normal cells is the main therapeutic benefit of BPA in BNCT .
Action Environment
The action of BPA is influenced by several environmental factors. The presence of thermal neutrons is essential for the neutron capture reaction to occur . Furthermore, the efficacy of BPA can be influenced by the tumor microenvironment, including factors such as tumor cell density, the presence of hypoxic regions within the tumor, and the pH of the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
4-Borono-DL-phenylalanine plays a crucial role in biochemical reactions, particularly in the context of BNCT. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with L-amino acid transporters, especially L-amino acid transporter-1 (LAT-1), which facilitates its uptake into cells . Additionally, this compound can act as a building block in solid-phase peptide synthesis and can be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancerous cells, it has been shown to enhance the uptake of boron, which is critical for the efficacy of BNCT . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, pre-treatment with L-tyrosine and L-phenylalanine has been found to increase the uptake of this compound in both cancerous and normal cells, indicating its potential to modulate cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with L-amino acid transporters, particularly LAT-1, which mediates its transport into cells . Once inside the cell, it can participate in various biochemical reactions, including enzyme inhibition or activation. For example, it can be used to synthesize substituted triazine derivatives that act as tryptophan hydroxylase inhibitors . These interactions at the molecular level contribute to its overall biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the administration protocol can influence the distribution and concentration of boron in tissues . For instance, continuous infusion of this compound results in different boron concentration ratios in normal tissues compared to subcutaneous injection . These temporal effects are important for optimizing its use in therapeutic applications and understanding its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that higher doses can lead to increased uptake of boron in tumor tissues, which is beneficial for BNCT . There are also potential toxic or adverse effects at high doses, such as oxidative stress and mitochondrial dysfunction . Understanding the dosage effects is crucial for determining the optimal therapeutic window and minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a boron carrier in BNCT. It interacts with enzymes and cofactors that facilitate its incorporation into cellular processes. For example, it can be metabolized by enzymes involved in amino acid synthesis and degradation . These metabolic interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the compound in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT-1 is a key transporter that facilitates its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, influencing its localization and accumulation. This distribution is critical for its effectiveness in BNCT, as it determines the concentration of boron in target tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with LAT-1 suggests that it may localize to areas with high transporter activity . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Borono-DL-phenylalanine can be synthesized through several methods. One common approach involves the reaction of vinyl or aryl lithium or Grignard reagents with triethylborate followed by hydrolysis . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize substituted triazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes steps such as crystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-DL-phenylalanine undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a boronate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in Suzuki cross-coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Boronates.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
4-Borono-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in solid-phase peptide synthesis.
Biology: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of various boron-containing compounds for industrial applications.
Comparison with Similar Compounds
4-Borono-L-phenylalanine: Another boron-containing amino acid used in BNCT.
3-Borono-L-phenylalanine: A positional isomer with improved water solubility.
4-Borono-2-fluoro-L-phenylalanine: A fluorinated derivative used in radiolabeling studies.
Uniqueness: 4-Borono-DL-phenylalanine is unique due to its specific structure that allows for versatile chemical reactions and its significant role in BNCT. Its ability to bind to diols and other Lewis bases makes it a valuable tool in various research fields.
Properties
IUPAC Name |
2-amino-3-(4-boronophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90580-64-6 | |
Record name | p-Boronophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Boronophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORONOPHENYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Borono-DL-phenylalanine described in the paper?
A1: The paper details a novel synthetic route for producing this compound with high yield. [] The key feature of this synthesis is a highly diastereoselective step that favors the formation of the Z-isomer of a boron-containing dehydroamino acid derivative. This is significant because efficient and selective synthetic methods are crucial for obtaining sufficient quantities of this compound for further research and potential applications.
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